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(cyclopropylmethyl)cyclopropanam

ine

CAS No.: 215522-80-8

Cat. No.: B1486471

Get Quote

Abstract & Strategic Overview
This application note details the synthesis of N-(cyclopropylmethyl)cyclopropanamine, a

secondary amine featuring two cyclopropyl moieties separated by a methylene bridge. This

structural motif is increasingly prevalent in medicinal chemistry, particularly in the design of

kinase inhibitors and GPCR ligands, where the cyclopropyl group serves as a metabolically

stable bioisostere for isopropyl or ethyl groups.

The Challenge: The primary synthetic challenge lies in preventing over-alkylation (formation of

the tertiary amine) and preserving the strained cyclopropane rings, which are susceptible to

acid-catalyzed ring opening.

The Solution: We utilize a Reductive Amination protocol employing Sodium

Triacetoxyborohydride (STAB). This method is selected for its mildness, high chemoselectivity,
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and ability to suppress the formation of dialkylated byproducts compared to direct alkylation

with halides.

Retrosynthetic Analysis
The most logical disconnection relies on the formation of the C-N bond via an imine

intermediate.

Bond Disconnection: N–C(methylene)

Precursors: Cyclopropanamine (Nucleophile) + Cyclopropanecarboxaldehyde (Electrophile).

N-(cyclopropylmethyl)cyclopropanamine
(Target)⇒Cyclopropanamine + Cyclopropanecarboxaldehyde

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.

Primary Protocol: Reductive Amination (STAB
Method)
This protocol follows the principles established by Abdel-Magid et al., utilizing Sodium

Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Reagents & Stoichiometry[1][2]
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Component Role Eq. MW ( g/mol ) Notes

Cyclopropanami

ne
Amine Source 1.0 57.09

Volatile (bp

~50°C). Handle

cold.

Cyclopropanecar

boxaldehyde
Carbonyl Source 1.05 70.09

Slight excess

ensures amine

consumption.

Sodium

Triacetoxyborohy

dride (STAB)

Reducing Agent 1.4 211.94
Mild hydride

source.

Acetic Acid

(AcOH)
Catalyst 1.0 60.05

Promotes imine

formation.

DCM or DCE Solvent N/A -
Anhydrous

preferred.

Experimental Procedure
Step 1: Imine Formation (In Situ)

Charge a dry round-bottom flask with Cyclopropanamine (1.0 equiv) and anhydrous DCM

(0.2 M concentration relative to amine).

Add Cyclopropanecarboxaldehyde (1.05 equiv) dropwise at 0°C.

Add Acetic Acid (1.0 equiv).

Stir at room temperature (20–25°C) for 30–60 minutes.

Mechanism:[1][2][3] The acid catalyzes the formation of the hemiaminal and subsequent

dehydration to the iminium ion.

Step 2: Reduction
Cool the mixture to 0°C.

Add STAB (1.4 equiv) portion-wise over 15 minutes.
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Note: Slight gas evolution (H2) may occur; ensure venting.

Allow the reaction to warm to room temperature and stir for 12–16 hours.

Monitoring: Check reaction progress via TLC (stain with Ninhydrin or KMnO4) or LC-MS. The

target secondary amine is more polar than the aldehyde but less polar than the primary

amine.

Step 3: Quench and Workup
Quench the reaction by adding saturated aqueous NaHCO3 (sodium bicarbonate) until pH

~8–9. Stir for 20 minutes to decompose borate complexes.

Separate the layers. Extract the aqueous layer 3x with DCM.

Combine organic layers and wash with Brine.

Dry over anhydrous Na2SO4 (Sodium Sulfate).

Filter and concentrate under reduced pressure.

Critical Warning: The product is a low-molecular-weight amine (MW ~111). Do not use

high vacuum or heating >30°C during rotary evaporation to prevent product loss.

Purification
Method A (Distillation): If scale permits (>5g), vacuum distillation is the preferred method for

high purity.

Method B (Flash Chromatography): Use silica gel neutralized with 1% Triethylamine (Et3N).

Eluent: 0-10% Methanol in DCM (with 1% NH4OH or Et3N).

Method C (Salt Formation): Dissolve crude oil in diethyl ether, cool to 0°C, and add 1M HCl

in ether dropwise. The hydrochloride salt will precipitate. Filter and dry. This is the most

stable form for storage.

Reaction Workflow & Logic
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The following diagram illustrates the critical decision points and flow of the synthesis.

Start: Mix Amine + Aldehyde
(DCM, 0°C)

Add AcOH (1.0 eq)
Form Imine in situ

 30 min, RT 

Add STAB (1.4 eq)
Reduce Imine -> Amine

 0°C -> RT, 16h 

Quench: Sat. NaHCO3
(pH > 8)

 Complete 

Extraction (DCM)
Dry (Na2SO4)

Concentrate (Low Vac)
Avoid Evaporation of Product!

Purification:
Distillation or HCl Salt

Click to download full resolution via product page

Figure 2: Step-by-step reaction workflow emphasizing temperature control and quenching.

Scientific Validation & Troubleshooting
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Mechanism of Selectivity
Why STAB over NaCNBH3 or NaBH4?

NaBH4: Too reactive; can reduce aldehydes to alcohols before the imine forms.

NaCNBH3: Toxic (cyanide risk) and requires lower pH.

STAB: Sterically bulky and electron-deficient. It coordinates poorly with the aldehyde

carbonyl but reduces the protonated iminium ion rapidly. This ensures the aldehyde is not

consumed as a side product (cyclopropylmethanol).

Analytical Data Expectations
1H NMR (CDCl3):

2.4–2.5 ppm (d, 2H,

).

2.0–2.2 ppm (m, 1H, Cyclopropyl-CH on amine side).

0.9–1.1 ppm (m, 1H, Cyclopropyl-CH on methyl side).

0.3–0.6 ppm (complex multiplets, 8H, Cyclopropyl ring protons).

MS (ESI+):

.

Stability Warning
Cyclopropyl amines act as Mechanism-Based Inhibitors (MBIs) of amine oxidases (e.g., MAO-

A/B) and Cytochrome P450s. The ring can open via single-electron transfer (SET)

mechanisms.

Storage: Store the HCl salt at -20°C. The free base absorbs CO2 from air (carbamate

formation).
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Acids: Avoid heating with strong mineral acids (HCl, H2SO4) for prolonged periods, as this

opens the ring to form homo-allyl chlorides.

Alternative Route: Amide Reduction
Use this if the aldehyde is unavailable or unstable.

Acylation: React Cyclopropanamine with Cyclopropanecarbonyl chloride (Et3N, DCM, 0°C)

N-cyclopropylcyclopropanecarboxamide.

Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH4) in refluxing THF.

Drawback: Requires harsh reflux conditions which may degrade the cyclopropyl ring;

lower atom economy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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